Cas no 184919-90-2 (1-benzyl-4-phenylmethanesulfonylpiperidine)

1-benzyl-4-phenylmethanesulfonylpiperidine 化学的及び物理的性質
名前と識別子
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- Piperidine, 1-(phenylmethyl)-4-[(phenylmethyl)sulfonyl]-
- 1-benzyl-4-benzylsulfonylpiperidine
- 1-benzyl-4-(benzylsulfonyl)piperidine
- 1-benzyl-4-phenylmethanesulfonylpiperidine
-
- インチ: 1S/C19H23NO2S/c21-23(22,16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)15-17-7-3-1-4-8-17/h1-10,19H,11-16H2
- InChIKey: LNFWQCRPRWHAGC-UHFFFAOYSA-N
- ほほえんだ: S(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])(C1([H])C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H])(=O)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 437
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 45.8
1-benzyl-4-phenylmethanesulfonylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1900-3882-3mg |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-20mg |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 20mg |
$99.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-10mg |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 10mg |
$79.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-1mg |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 1mg |
$54.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-4mg |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-40mg |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 40mg |
$140.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-5μmol |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 5μl |
$63.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-10μmol |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-15mg |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 15mg |
$89.0 | 2023-04-24 | |
Life Chemicals | F1900-3882-2μmol |
1-benzyl-4-phenylmethanesulfonylpiperidine |
184919-90-2 | 90%+ | 2μl |
$57.0 | 2023-04-24 |
1-benzyl-4-phenylmethanesulfonylpiperidine 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
1-benzyl-4-phenylmethanesulfonylpiperidineに関する追加情報
Professional Introduction to Compound with CAS No. 184919-90-2 and Product Name: 1-benzyl-4-phenylmethanesulfonylpiperidine
The compound with the CAS number 184919-90-2, identified by the product name 1-benzyl-4-phenylmethanesulfonylpiperidine, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential therapeutic applications. The unique combination of a benzyl group, a phenylmethylsulfonyl moiety, and a piperidine ring contributes to its distinct chemical properties, making it a valuable candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the importance of piperidine derivatives in drug discovery, particularly for their role as bioisosteres that can modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The presence of the 1-benzyl-4-phenylmethanesulfonylpiperidine structure in this compound suggests potential interactions with biological targets that could be exploited for therapeutic benefit. Specifically, the phenylmethylsulfonyl group may contribute to binding affinity and selectivity, while the piperidine ring provides a scaffold for further functionalization.
In the context of contemporary pharmaceutical research, compounds like 1-benzyl-4-phenylmethanesulfonylpiperidine are being explored for their potential in treating a variety of diseases. The benzyl group, in particular, has been shown to enhance solubility and bioavailability, which are critical factors in drug development. Additionally, the sulfonyl group often serves as a key pharmacophore, influencing both potency and selectivity. These features make this compound an intriguing subject for further investigation.
The synthesis of 1-benzyl-4-phenylmethanesulfonylpiperidine involves sophisticated organic chemistry techniques that require precise control over reaction conditions. The introduction of the phenylmethylsulfonyl group necessitates careful consideration of reaction pathways to ensure high yield and purity. Advances in synthetic methodologies have enabled researchers to access complex structures more efficiently, which is essential for developing novel therapeutics.
One of the most promising applications of 1-benzyl-4-phenylmethanesulfonylpiperidine is in the development of central nervous system (CNS) drugs. Piperidine derivatives have been extensively studied for their potential as serotonin receptor modulators, which are relevant in treating conditions such as depression and anxiety. The structural features of this compound may allow it to interact with serotonin receptors in a way that could lead to novel therapeutic effects.
Furthermore, the compound's potential as an intermediate in drug synthesis cannot be overstated. Its unique structure provides a versatile platform for chemical modification, allowing researchers to explore various derivatives with tailored properties. This flexibility is crucial in drug discovery, where optimizing pharmacological profiles often requires iterative modifications.
Evaluation of 1-benzyl-4-phenylmethanesulfonylpiperidine in preclinical studies has revealed several interesting properties. Its molecular weight and lipophilicity suggest good oral bioavailability, while its solubility profile indicates potential for formulation into various dosage forms. These characteristics make it an attractive candidate for further development into a clinical candidate.
The role of computational chemistry in understanding the behavior of 1-benzyl-4-phenylmethanesulfonylpiperidine cannot be ignored. Molecular modeling techniques have been instrumental in predicting how this compound might interact with biological targets at the atomic level. These insights are invaluable for guiding experimental design and optimizing lead compounds.
In conclusion, 1-benzyl-4-phenylmethanesulfonylpiperidine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential therapeutic applications make it a compelling subject for further research. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of new treatments for various diseases.
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